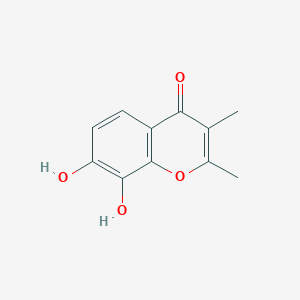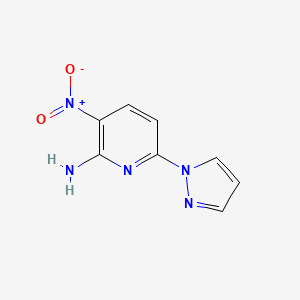
(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a trifluoromethyl group attached to a 1,3,4-oxadiazole ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydrazide with a trifluoromethyl-substituted carboxylic acid, followed by cyclization to form the oxadiazole ring. The resulting intermediate is then treated with formaldehyde and ammonium chloride to introduce the methanamine group, followed by conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or other structural modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced or ring-opened products.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Biology: In biological research, the compound serves as a probe for studying enzyme interactions and metabolic pathways due to its unique structural features.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
(5-(トリフルオロメチル)-1,3,4-オキサジアゾール-2-イル)メタンアミン塩酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。トリフルオロメチル基は、化合物の親油性を高め、細胞膜を通過しやすくします。細胞内に入ると、化合物は標的に結合して、酵素機能の阻害または活性化など、さまざまな経路を通じてその活性を調節することができます。
類似の化合物:
- (5-(トリフルオロメチル)-1,3,4-チアジアゾール-2-イル)メタンアミン塩酸塩
- (5-(トリフルオロメチル)-1,3,4-オキサジアゾール-2-イル)エタンアミン塩酸塩
- (5-(トリフルオロメチル)-1,3,4-オキサジアゾール-2-イル)プロパンアミン塩酸塩
比較: 類似の化合物と比較して、(5-(トリフルオロメチル)-1,3,4-オキサジアゾール-2-イル)メタンアミン塩酸塩は、トリフルオロメチル基とオキサジアゾール環の存在により、独自の特性を示します。これらの構造的特徴は、安定性、親油性、反応性を高め、さまざまな科学および産業用途で貴重な化合物となっています。
類似化合物との比較
- (5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methanamine hydrochloride
- (5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride
- (5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)propanamine hydrochloride
Comparison: Compared to similar compounds, (5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)methanamine hydrochloride exhibits unique properties due to the presence of the trifluoromethyl group and the oxadiazole ring. These structural features confer enhanced stability, lipophilicity, and reactivity, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C4H5ClF3N3O |
|---|---|
分子量 |
203.55 g/mol |
IUPAC名 |
[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C4H4F3N3O.ClH/c5-4(6,7)3-10-9-2(1-8)11-3;/h1,8H2;1H |
InChIキー |
UNDWKQLHYNQBQJ-UHFFFAOYSA-N |
正規SMILES |
C(C1=NN=C(O1)C(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone](/img/structure/B11893999.png)





![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894058.png)
![9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)
![Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-](/img/structure/B11894066.png)

![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894078.png)

